molecular formula C25H33ClO6 B14804651 Beclomethasone-17-monopropionate;17-BMP

Beclomethasone-17-monopropionate;17-BMP

Cat. No.: B14804651
M. Wt: 465.0 g/mol
InChI Key: OHYGPBKGZGRQKT-BPARTCAISA-N
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Description

Beclomethasone 17-Propionate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly employed in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and dermatological disorders. The compound is known for its efficacy in reducing inflammation and suppressing immune responses, making it a valuable therapeutic agent in both clinical and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Beclomethasone 17-Propionate involves multiple steps, starting from the basic steroid nucleusThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of Beclomethasone 17-Propionate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production efficiency and product consistency .

Chemical Reactions Analysis

Types of Reactions: Beclomethasone 17-Propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of Beclomethasone 17-Propionate, each with distinct pharmacological profiles .

Scientific Research Applications

Beclomethasone 17-Propionate has a wide range of scientific research applications:

Mechanism of Action

Beclomethasone 17-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding initiates a cascade of events leading to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins, thereby reducing inflammation and immune responses .

Comparison with Similar Compounds

  • Fluticasone Propionate
  • Budesonide
  • Mometasone Furoate

Comparison: Beclomethasone 17-Propionate is unique in its high affinity for glucocorticoid receptors and its rapid conversion to the active metabolite, Beclomethasone 17-Monopropionate. This rapid conversion enhances its anti-inflammatory effects while minimizing systemic side effects. Compared to similar compounds, Beclomethasone 17-Propionate has a favorable safety profile and is less likely to cause irritation when administered intranasally .

Properties

Molecular Formula

C25H33ClO6

Molecular Weight

465.0 g/mol

IUPAC Name

[(9R,10S,13S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14?,17?,18?,19?,22-,23-,24-,25-/m0/s1

InChI Key

OHYGPBKGZGRQKT-BPARTCAISA-N

Isomeric SMILES

CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO

Origin of Product

United States

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